REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[C:15](=[C:16]3[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]3)[C:10]3=[N:11][CH:12]=[CH:13][CH:14]=[C:9]3[CH2:8][C:7](=[O:22])[C:6]=2[CH:23]=1.[BH4-].[Na+].O>CO.C(Cl)Cl>[NH3:11].[OH:22][CH:7]1[C:6]2[CH:23]=[C:2]([Cl:1])[CH:3]=[CH:4][C:5]=2[C:15](=[C:16]2[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]2)[C:10]2=[N:11][CH:12]=[CH:13][CH:14]=[C:9]2[CH2:8]1 |f:1.2|
|
Name
|
title compound
|
Quantity
|
0.29 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC2=C(C(CC=3C(=NC=CC3)C2=C2CCNCC2)=O)C1
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
165 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extract (3X) with CH2Cl2
|
Type
|
WASH
|
Details
|
wash once with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a crude product
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N
|
Name
|
|
Type
|
product
|
Smiles
|
OC1CC=2C(=NC=CC2)C(C2=C1C=C(C=C2)Cl)=C2CCNCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |